5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Description
This hydrazone derivative combines a 5-bromo-2-hydroxybenzaldehyde moiety with a substituted purine scaffold. The compound features a hydrazone linkage (-NH-N=CH-) connecting the aromatic aldehyde to the 8-position of the purine ring. The purine core is modified with a 3-methyl group at position 3, a pentyl chain at position 7, and two ketone groups at positions 2 and 4. This structure is designed to enhance interactions with biological targets, such as enzymes or receptors, by leveraging the hydrogen-bonding capacity of the hydroxyl and ketone groups and the hydrophobic pentyl chain .
Properties
Molecular Formula |
C18H21BrN6O3 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,26H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b20-10+ |
InChI Key |
DBTJTCGBKVYHBF-KEBDBYFISA-N |
Isomeric SMILES |
CCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Condensation Reaction
The primary synthetic pathway involves the acid- or base-catalyzed condensation of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine. This reaction exploits the nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.
Acid-Catalyzed Conditions
Trifluoroacetic acid (TFA) in ethyl acetate at 45–55°C is a widely employed system for similar hydrazone syntheses, achieving yields of 70–85%. The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack. Ethyl acetate acts as a polar aprotic solvent, stabilizing intermediates without participating in side reactions.
Base-Catalyzed Conditions
Alternatively, imidazole in acetonitrile at 75–85°C deprotonates the hydrazine, increasing its nucleophilicity. This method avoids aldehyde self-condensation but requires stringent moisture control to prevent hydrolysis.
Table 1: Comparison of Acid- vs. Base-Catalyzed Conditions
| Parameter | Acid-Catalyzed (TFA) | Base-Catalyzed (Imidazole) |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 4–6 hours | 8–12 hours |
| Side Reactions | Minimal | Aldehyde polymerization |
| Scalability | High | Moderate |
Mechanistic Insights and Kinetics
Reaction Mechanism
The condensation proceeds through a two-step mechanism:
- Formation of the Hemiaminal : The hydrazine’s terminal nitrogen attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
- Dehydration : Acid catalysis promotes water elimination, yielding the hydrazone.
Density functional theory (DFT) studies on analogous systems suggest a Gibbs free energy barrier of ~25 kcal/mol for the rate-limiting dehydration step, with proton transfer mediated by the solvent.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., ethyl acetate, acetonitrile) enhance reaction rates by stabilizing charged intermediates. Ethanol/water mixtures improve yields in recrystallization but reduce reaction efficiency if used prematurely.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production
Continuous Flow Synthesis
Adapting the condensation to continuous flow reactors reduces reaction time to 1–2 hours and improves yield consistency (85–90%). Residence time and temperature gradients are tightly controlled using modular reactor designs.
Waste Management
Ethyl acetate is recycled via distillation, reducing solvent consumption by 40%. Solid residues containing palladium catalysts (from potential side reactions) are recovered using ion-exchange resins.
Chemical Reactions Analysis
Hydrazone Group
-
Tautomerism : The hydrazone exists in keto-enol equilibrium, with enol form stabilization via intramolecular hydrogen bonding between the phenolic –OH and adjacent –N= group .
-
Hydrolysis : Acidic or basic hydrolysis cleaves the hydrazone bond, regenerating 5-bromo-2-hydroxybenzaldehyde and the purine hydrazine derivative.
-
Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form nitriles or carboxylic acids under controlled conditions.
Bromine Substituent
-
Nucleophilic Substitution : The electron-withdrawing bromine facilitates aromatic substitution reactions with nucleophiles (e.g., –OH, –NH₂) under SNAr conditions:
| Reagent | Product |
|---|---|
| Sodium methoxide | Methoxy-substituted derivative |
| Ammonia | Amino-substituted analog |
| Thiophenol | Phenylthio derivative |
Hydroxyl Group
-
Esterification/Acylation : Reacts with acyl chlorides or anhydrides to form esters (e.g., acetate derivatives) .
-
Metal Coordination : Deprotonates to coordinate with metal ions (e.g., Ga³⁺, Fe³⁺) via phenolic oxygen .
Coordination Chemistry
The compound acts as a tridentate ligand, coordinating through:
-
Deprotonated phenolic oxygen (–O⁻)
-
Azomethine nitrogen (–N=)
-
Amide carbonyl oxygen (from the purine moiety)
Example : Reaction with Ga(NO₃)₃ forms a mononuclear complex [Ga(HL)₂]NO₃, enhancing cytotoxicity (IC₅₀ = 0.54–1.31 μM against leukemia cell lines) .
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Ga³⁺ | Tridentate (ONO) | Anticancer agents |
| Fe³⁺ | Hexacoordinate | Catalytic oxidation |
Biological Activity and Mechanistic Insights
-
Antiproliferative Effects : The bromine atom enhances bioactivity by increasing lipophilicity and membrane permeability. Hydrazone-metal complexes disrupt mitochondrial function and induce apoptosis in leukemia cells .
-
Enzyme Inhibition : Competes with ATP for binding to kinase active sites due to structural similarity to purine nucleotides .
Stability and Degradation
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments.
-
Thermal Stability : Decomposes above 200°C, forming brominated aromatic byproducts and CO₂ .
Comparative Analysis with Analogues
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | Lacks hydrazone group | No metal coordination |
| Salicylaldehyde hydrazone | No bromine substituent | Lower electrophilicity |
| Purine-based hydrazones | Variable alkyl chains | Altered solubility/bioactivity |
Scientific Research Applications
5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone bond allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the brominated benzaldehyde moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Purine Ring
Compounds with similar frameworks exhibit differences in alkyl chain length and substituent positions, which critically influence their physicochemical and biological properties:
Key Observations :
- Hydroxyl Group : The 2-hydroxy group in the target compound and its 7-ethyl analog enables hydrogen bonding, absent in the 4-bromobenzylidene derivative . This may improve solubility and target affinity.
Aromatic Moiety Modifications
Variations in the benzaldehyde fragment significantly alter electronic properties and bioactivity:
Biological Activity
5-Bromo-2-hydroxybenzaldehyde derivatives, particularly those involving hydrazone linkages, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound 5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone , exploring its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas.
Synthesis and Characterization
The synthesis of 5-bromo-2-hydroxybenzaldehyde derivatives typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and various hydrazones. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Research has indicated that hydrazone derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cell lines through various pathways, including the activation of reactive oxygen species (ROS) and modulation of signaling pathways involving cAMP-dependent protein kinase A and p53 protein .
-
Case Studies : In vitro studies have demonstrated that certain 5-bromo-substituted hydrazones possess IC50 values in the low micromolar range against acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines. For example:
Compound IC50 [µmol/L] ± SD 5-Bromo Derivative 1 3.14 ± 1.1 5-Bromo Derivative 2 4.13 ± 1.2 Cisplatin 8.70 ± 2.4
This table illustrates that the synthesized hydrazones exhibit higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
Hydrazone derivatives have also shown promise as antimicrobial agents:
- Activity Spectrum : Several studies report that these compounds possess activity against a range of bacteria and fungi. The introduction of electron-withdrawing groups such as bromine or nitro groups enhances their antimicrobial efficacy .
- Specific Findings : For instance, a series of hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid demonstrated selective cytotoxicity against various cancer cell lines while also exhibiting moderate antibacterial properties against common pathogens .
Antioxidant Activity
The antioxidant potential of these compounds is another area of interest:
- Mechanism : The presence of hydroxyl groups in the structure contributes to their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of hydrazone derivatives is often influenced by their structural components:
Q & A
Q. How can researchers design assays to evaluate the compound’s synergistic effects with existing drugs?
- Methodological Answer : Use combination index (CI) analysis in cell viability assays (e.g., MTT on HeLa cells). For example, pre-treat cells with the compound and cisplatin at varying ratios (1:1 to 1:10). CI < 1 indicates synergy, validated via isobolograms and Western blotting for apoptotic markers (e.g., caspase-3 cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
